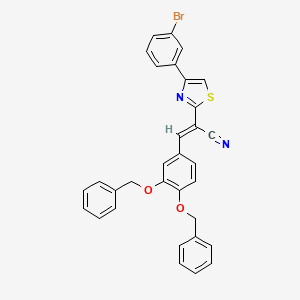
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, commonly known as BBTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BBTA is a derivative of stilbene and is known for its unique structural features, which make it a promising candidate for various applications. In
Wissenschaftliche Forschungsanwendungen
Photoluminescence Characteristics
A study explores the synthesis and photoluminescence properties of novel compounds, including derivatives similar to the mentioned chemical, revealing their potential in emitting green fluorescence in both solid state and solution under UV irradiation, indicating applications in fluorescent materials and sensors. These compounds show good thermal stability, which could be beneficial for their use in electronic devices or luminescent materials (Xu, Yu, & Yu, 2012).
Organic Electronics and Photovoltaics
Research into donor conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives, incorporating structural motifs related to the mentioned compound, demonstrates their utility in bulk heterojunction solar cells. These polymers have shown to possess low optical band gaps and well-balanced energy levels, leading to efficient charge transport and significant power conversion efficiencies in photovoltaic applications (Raj & Anandan, 2013).
Chemosensors
A fluorescent probe based on a structurally similar compound has been developed for the colorimetric and fluorescence detection of bisulfite in food samples, such as sugar and red wine. This probe can quantitatively detect bisulfite, showcasing its application in food safety and quality control (Chen et al., 2019).
Antimicrobial and Anti-tumor Activities
Compounds with a similar structure have been evaluated for their antimicrobial and anti-tumor activities. For instance, bis-thiazole derivatives incorporating the thiophene moiety have shown potent anti-tumor agents against hepatocellular carcinoma cell lines, suggesting their potential in developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrN2O2S/c33-28-13-7-12-26(18-28)29-22-38-32(35-29)27(19-34)16-25-14-15-30(36-20-23-8-3-1-4-9-23)31(17-25)37-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIVGPLUWJMSR-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)
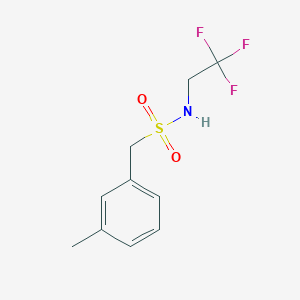
![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)
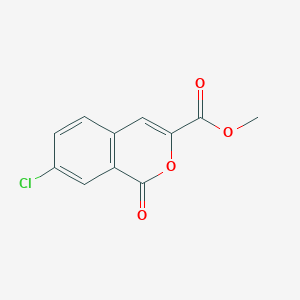

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)
![6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2802524.png)

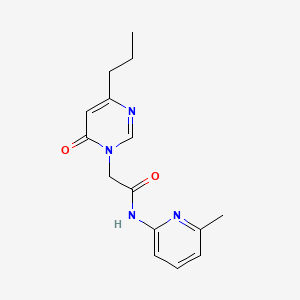
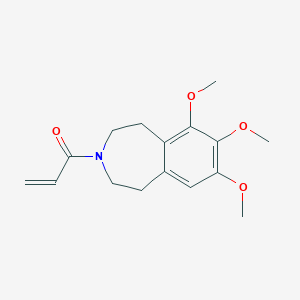

![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)
